N-[3-(1H-Imidazol-1-yl)propyl]-2-methylcyclopentan-1-amine
Description
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-11-4-2-5-12(11)14-6-3-8-15-9-7-13-10-15/h7,9-12,14H,2-6,8H2,1H3 |
InChI Key |
WDEBAOKPZSZQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Overview
This compound features a 2-methylcyclopentan-1-amine moiety linked via a propyl chain to an imidazole ring at the nitrogen atom. The synthetic challenge primarily involves the selective functionalization of the cyclopentane ring amine and the installation of the imidazolylpropyl substituent.
Synthetic Route Summary
The general synthetic strategy involves:
Step 1: Synthesis or procurement of 2-methylcyclopentan-1-amine
This intermediate can be prepared by reductive amination or amination of 2-methylcyclopentanone or via ring functionalization methods.Step 2: Preparation of 3-(1H-imidazol-1-yl)propyl halide or equivalent electrophile
The 3-(1H-imidazol-1-yl)propyl moiety is typically introduced as a halide derivative (e.g., bromide or chloride) or a tosylate, which serves as an electrophile for nucleophilic substitution.Step 3: Nucleophilic substitution reaction
The primary amine on the cyclopentane ring acts as a nucleophile, attacking the electrophilic carbon of the 3-(1H-imidazol-1-yl)propyl halide to form the desired N-substituted amine.Step 4: Purification and isolation
The product is purified by standard techniques such as recrystallization or chromatography.
Detailed Synthetic Procedure (Representative)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Methylcyclopentanone, Ammonia or Ammonium salts, Reducing agent (e.g., NaBH3CN) | Reductive amination to form 2-methylcyclopentan-1-amine |
| 2 | 1H-Imidazole, 1,3-dibromopropane or 3-bromopropanol, Base (e.g., K2CO3) | Alkylation of imidazole to form 3-(1H-imidazol-1-yl)propyl bromide |
| 3 | 2-Methylcyclopentan-1-amine, 3-(1H-imidazol-1-yl)propyl bromide, Base (e.g., triethylamine), Solvent (e.g., acetonitrile) | Nucleophilic substitution to yield this compound |
| 4 | Purification by column chromatography or recrystallization | Isolation of pure compound |
Alternative Methods
- Reductive amination of 2-methylcyclopentanone with 3-(1H-imidazol-1-yl)propylamine : This alternative pathway involves the condensation of the ketone with the amine followed by reduction.
- Use of protective groups : In some synthetic schemes, protecting groups on the amine or imidazole nitrogen may be employed to improve selectivity and yield.
Research and Patent Insights
- The compound and its analogs are described in patent US9732092B2 and European Patent EP3950692A1 as part of kinase inhibitor development programs targeting diseases like HIV and cancer.
- The patents detail synthetic routes involving alkylation of cyclopentanamine derivatives with imidazolylpropyl electrophiles.
- The compounds are often prepared as racemates or stereochemically defined isomers, depending on the intended biological application.
- Pharmaceutical formulations may involve salts or prodrugs derived from this compound.
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]-2-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pH-sensitive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural Analog 1: N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (Compound 1p)
Key Features :
- Substituents : A pyrimidine ring replaces the cyclopentane core, with a nitro-triazole group at the 2-position and an imidazole-propylamine chain at the 4-position.
- Synthesis : Prepared via GP2 (General Procedure 2) using 3-(1H-imidazol-1-yl)propan-1-amine, yielding 66% as a yellow solid .
- Physical Properties : Melting point 198–200°C (decomposition), with ¹H NMR data confirming the nitro-triazole and pyrimidine substituents .
Comparison :
- The decomposition temperature (~200°C) suggests higher thermal stability than typical aliphatic amines, though direct data for the target compound is lacking.
Structural Analog 2: N-[3-(1H-Imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Key Features :
- Substituents : A fused tricyclic system (cyclopenta-pyrazolo-pyrimidine) with a phenyl group at the 3-position and a methyl group at the 2-position.
- Complexity : The extended π-system and phenyl substituent increase molecular weight and lipophilicity, which may influence bioavailability and membrane permeability .
Comparison :
- The tricyclic core likely enhances rigidity and planar stacking interactions compared to the monocyclic target compound.
- The phenyl group could improve binding to hydrophobic pockets in biological targets, though this may also reduce solubility.
Data Table: Comparative Analysis of Structural Analogs
Research Implications and Gaps
- Synthetic Challenges : The target compound’s aliphatic cyclopentane core may offer simpler synthesis routes compared to the heterocyclic analogs, though reaction yields and purification methods require further exploration.
- The target compound’s lack of aromaticity could limit such applications but may improve metabolic stability.
- Structural Characterization : SHELX-based crystallography could resolve conformational differences between these analogs, particularly in the orientation of the imidazole-propylamine side chain.
Biological Activity
N-[3-(1H-Imidazol-1-yl)propyl]-2-methylcyclopentan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its role in various biological processes. The structure can be summarized as follows:
- Chemical Formula : C₁₁H₁₄N₄
- Molecular Weight : 202.25 g/mol
- Functional Groups : Imidazole, amine, and cyclopentane.
1. Anticancer Activity
Recent studies have indicated that derivatives of imidazole-containing compounds exhibit anticancer properties. For instance, a metallacyclic complex derived from similar structures has shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
2. Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. The presence of the imidazole group enhances the interaction with microbial enzymes, leading to inhibition of bacterial growth. Research indicates that compounds with similar structures demonstrate effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
3. Neuroprotective Effects
There is emerging evidence suggesting that compounds with imidazole moieties may offer neuroprotective benefits. Studies indicate that such compounds can modulate neurotransmitter systems and exert antioxidant effects, potentially protecting neurons from oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole group can act as a competitive inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : This compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- DNA Interaction : Some studies suggest that imidazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Study 1: Anticancer Activity
A study conducted by Shutkov et al. (2024) explored the anticancer effects of a related imidazole complex on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer properties .
Case Study 2: Antimicrobial Efficacy
Research published in MDPI highlighted the antimicrobial activity of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(1H-Imidazol-1-yl)propyl]-2-methylcyclopentan-1-amine, and how can purity be optimized?
- Methodology : The synthesis typically involves two key steps: (1) functionalization of the cyclopentane ring with a primary amine group and (2) coupling with a propyl-linked imidazole moiety via nucleophilic substitution or amidation. Purification is achieved using column chromatography (silica gel, eluent: chloroform/methanol gradient) to remove unreacted intermediates. Purity (>95%) is validated via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side products. For example, using anhydrous DMF as a solvent reduces hydrolysis of intermediates.
Q. How can the molecular structure of this compound be validated using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in ethanol/water mixtures) and analyzed using a diffractometer (e.g., Agilent SuperNova). Data refinement is performed with SHELXL , and molecular visualization is done via ORTEP-III . Key parameters include bond angles (e.g., imidazole-propyl dihedral angles) and hydrogen-bonding networks .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) to confirm structural fidelity .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodology : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) is determined using broth dilution (96-well plates, 24–48 hrs incubation). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) are critical .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Solvent effects are modeled via PCM (Polarizable Continuum Model). Reactivity hotspots (e.g., imidazole N-atoms) are identified using Fukui indices. Docking studies (AutoDock Vina) predict binding affinities to targets like cytochrome P450 enzymes .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology : Conduct meta-analysis focusing on variables:
- Assay conditions : pH, temperature, and cell line variations (e.g., HeLa vs. MCF-7 for anticancer studies).
- Structural analogs : Compare substituent effects (e.g., bromofuran vs. methylcyclopentane in related compounds) .
- Validation : Reproduce conflicting studies under standardized protocols and use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. What advanced techniques characterize intermolecular interactions in its solid state?
- Methodology :
- Hydrogen-bonding analysis : Graph set notation (e.g., ) identifies patterns in SCXRD data. For example, N–H⋯N interactions form inversion dimers in imidazole-containing analogs .
- π–π stacking : Measure centroid distances (3.5–4.0 Å) and dihedral angles between aromatic systems (e.g., cyclopentane vs. imidazole) .
- Thermal analysis : DSC/TGA reveals stability trends linked to packing efficiency .
Q. How does the methylcyclopentane moiety influence biological specificity compared to simpler imidazole derivatives?
- Methodology :
- Comparative SAR : Synthesize analogs (e.g., replacing cyclopentane with cyclohexane) and test receptor binding (e.g., radioligand displacement assays).
- Molecular dynamics : Simulate ligand-receptor complexes (GROMACS) to assess steric effects and conformational flexibility. The methyl group enhances hydrophobic interactions with enzyme pockets (e.g., histone deacetylases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
